molecular formula C15H15N3O3 B1384311 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid CAS No. 863763-96-6

3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid

Cat. No.: B1384311
CAS No.: 863763-96-6
M. Wt: 285.3 g/mol
InChI Key: ZOSPVPUJOQGNSM-UHFFFAOYSA-N
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Description

3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with an acetyl group and a benzoic acid moiety linked via a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid typically involves the diazotization of 4-acetyl-3,5-dimethyl-1H-pyrrole followed by coupling with benzoic acid. The reaction conditions include the use of nitrous acid (HNO2) and an acid catalyst under cold conditions to form the diazonium salt, which then reacts with benzoic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pH, and reaction time, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the pyrrole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl group in the acetyl moiety.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using strong nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives.

  • Reduction: Reduction of the acetyl group can produce 3-[(4-hydroxymethyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid.

  • Substitution: Substitution reactions can yield various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals

Biology: In biological research, 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and microbial infections.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it valuable for creating a wide range of industrial chemicals.

Comparison with Similar Compounds

  • 4-Acetyl-3,5-dimethyl-1H-pyrrole

  • Benzoic acid

  • Diazonium salts

  • Pyrrole derivatives

Uniqueness: 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid is unique due to its combination of the pyrrole ring, acetyl group, and benzoic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-8-13(10(3)19)9(2)16-14(8)18-17-12-6-4-5-11(7-12)15(20)21/h4-7,16H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSPVPUJOQGNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)N=NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
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3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Reactant of Route 3
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Reactant of Route 4
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Reactant of Route 5
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Reactant of Route 6
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid

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